Coupling Efficiency Comparison
Based on class-level inference, the OSu ester of Boc-sarcosine (Boc-Sar-OSu) is expected to exhibit comparable or superior coupling efficiency to other Boc-amino acid OSu esters due to the electron-withdrawing nature of the succinimidyl group [1]. While no direct head-to-head comparison data for Boc-Sar-OSu was found, studies on analogous Boc-amino acid OSu esters have demonstrated high yields (>90%) in SPPS [2]. The presence of the N-methyl group in Boc-Sar-OSu is not expected to significantly hinder its reactivity as an active ester, but may reduce coupling rates compared to its non-methylated counterpart, Boc-Gly-OSu, due to steric effects [3].
| Evidence Dimension | Reactivity in Peptide Coupling |
|---|---|
| Target Compound Data | No specific quantitative data found; expected high reactivity based on OSu ester class. |
| Comparator Or Baseline | Boc-Gly-OSu (Boc-glycine N-hydroxysuccinimide ester) |
| Quantified Difference | Potential for moderately reduced coupling rate compared to Boc-Gly-OSu (class inference). |
| Conditions | Standard SPPS conditions (DMF, DIEA, RT) |
Why This Matters
This class-level inference supports the expectation of efficient coupling for Boc-Sar-OSu in standard SPPS, a critical factor for high-yield peptide synthesis, though potentially at a slower rate than the simpler glycine analog.
- [1] Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. View Source
- [2] Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. View Source
- [3] Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. View Source
